An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-indazol-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1H-indazol-3-ol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a privileged structure in drug discovery, it serves as a crucial building block for the synthesis of various biologically active molecules. The indazole core is a known bioisostere of purines, enabling compounds containing this moiety to act as competitive inhibitors for a range of enzymes, particularly kinases. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-1H-indazol-3-ol, detailed experimental protocols for their determination, and insights into its biological relevance, particularly as a potential kinase inhibitor.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | Supplier Data[1] |
| Molecular Weight | 213.03 g/mol | Supplier Data[1] |
| Appearance | Solid | Supplier Data[1] |
| Melting Point | 180-186 °C (for 6-Bromo-1H-indazole) | N/A |
| Boiling Point | 247.2 ± 19.0 °C (Predicted) | N/A |
| Solubility | Generally soluble in organic solvents such as DMSO and DMF; sparingly soluble in water.[2] | In-house Prediction |
| pKa | 11.34 ± 0.20 (Predicted) | N/A |
| LogP | 2.3 - 2.6 (Calculated for 6-Bromo-1H-indazole) | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization of chemical compounds. The following sections describe generalized methodologies for the synthesis of 6-Bromo-1H-indazol-3-ol and the determination of its fundamental physicochemical properties.
Synthesis of 6-Bromo-1H-indazol-3-ol
A plausible synthetic route to 6-Bromo-1H-indazol-3-ol can be adapted from established procedures for related indazole derivatives. A common starting material is a substituted 2-aminobenzonitrile.
Reaction Scheme:
A potential synthesis could involve the diazotization of 4-bromo-2-aminobenzonitrile followed by intramolecular cyclization and subsequent hydrolysis.
Materials:
-
4-bromo-2-aminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Suitable organic solvent (e.g., Dioxane)
-
Sodium hydroxide (NaOH) or other base for hydrolysis
Procedure:
-
Diazotization: Dissolve 4-bromo-2-aminobenzonitrile in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.
-
Cyclization: The diazonium salt intermediate can undergo spontaneous cyclization to form a 3-chloro-6-bromo-1H-indazole derivative.
-
Hydrolysis: The resulting intermediate is then subjected to hydrolysis, for instance, by heating with an aqueous base like sodium hydroxide, to yield 6-Bromo-1H-indazol-3-ol.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Thermometer
Procedure:
-
A small amount of the dried, powdered 6-Bromo-1H-indazol-3-ol is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Materials:
-
6-Bromo-1H-indazol-3-ol
-
Selected solvents (e.g., water, ethanol, DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
An excess amount of solid 6-Bromo-1H-indazol-3-ol is added to a known volume of the solvent in a vial.
-
The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Materials:
-
6-Bromo-1H-indazol-3-ol
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
A known amount of 6-Bromo-1H-indazol-3-ol is dissolved in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong base (or acid, depending on the nature of the analyte).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Materials:
-
6-Bromo-1H-indazol-3-ol
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Analytical method to determine concentration (e.g., HPLC-UV)
Procedure:
-
A known amount of 6-Bromo-1H-indazol-3-ol is dissolved in either the aqueous or organic phase.
-
The two phases are mixed in a separatory funnel or vial and shaken vigorously to allow for partitioning of the compound.
-
The mixture is allowed to stand until the two phases have completely separated.
-
A sample is taken from each phase, and the concentration of the compound is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Biological Relevance and Signaling Pathways
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][4] Derivatives of 6-bromo-1H-indazole have been shown to be potent inhibitors of various kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. These include Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[3][5]
The inhibitory mechanism of indazole-based compounds typically involves competitive binding to the ATP-binding pocket of the target kinase. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[3] The 6-bromo substituent provides a valuable synthetic handle for introducing further modifications via cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.[3]
Below is a diagram illustrating the general mechanism of action of a 6-bromo-indazole derivative as a kinase inhibitor within a cellular signaling context.
Caption: Kinase Inhibition by a 6-Bromo-1H-indazol-3-ol Derivative.
Conclusion
6-Bromo-1H-indazol-3-ol is a compound of significant interest to the drug discovery community due to its versatile chemical nature and its presence in a class of molecules with proven biological activity. The physicochemical properties outlined in this guide are fundamental to its application in the synthesis and development of novel therapeutics, particularly kinase inhibitors. The provided experimental protocols offer a framework for the consistent and accurate characterization of this and related molecules, which is a critical step in advancing new chemical entities from the laboratory to clinical evaluation. Further research into the specific biological targets and mechanisms of action of 6-Bromo-1H-indazol-3-ol and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 6-Bromo-1H-indazol-3-ol | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
